molecular formula C9H12OS B1450008 1-(2,5-Dimethylthiophen-3-yl)propan-1-one CAS No. 32427-84-2

1-(2,5-Dimethylthiophen-3-yl)propan-1-one

Cat. No.: B1450008
CAS No.: 32427-84-2
M. Wt: 168.26 g/mol
InChI Key: FFXXALUAXRWQPV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylthiophen-3-yl)propan-1-one is a thiophene-derived ketone with a molecular formula of $ \text{C}{10}\text{H}{12}\text{OS} $. This compound is characterized by a thiophene ring substituted with methyl groups at the 2- and 5-positions, and a propan-1-one moiety at the 3-position. It is structurally related to bioactive thiophene derivatives, which are known for their pharmacological versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylthiophen-3-yl)propan-1-one can be synthesized through a Friedel-Crafts acylation reaction. The process involves the acylation of 2,5-dimethylthiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylthiophen-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

1-(2,5-Dimethylthiophen-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and conductive polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors. For example, its potential anti-cancer activity may be attributed to the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial depolarization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-based propan-1-one derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives

Compound Name Substituents/Modifications Biological Activity/Applications Key Data/References
1-(2,5-Dimethylthiophen-3-yl)propan-1-one 2,5-dimethylthiophene + propan-1-one Serotonin antagonist (Alzheimer’s therapy), herbicide precursor CAS 32427-84-2
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one Additional methyl group at propanone No direct bioactivity reported; used in materials science CAS 135333-91-4, purity ≥95%
1-(Thiophen-2-yl)propan-1-ol derivatives Hydroxyl group + methylamino substituents Anticonvulsant activity (e.g., substituted benzothiazepines) Preliminary toxicity screening in rodents
(2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one Nitrophenyl conjugated via α,β-unsaturated ketone Potential anticancer/antimicrobial activity (in vitro studies) Crystal structure: $ R_{\text{factor}} = 0.047 $
1-(2,5-Dimethylthiophen-3-yl)butan-1-one Extended alkyl chain (butanone) Industrial solvent; limited pharmacological data Listed in MSDS databases

Key Findings:

A. Pharmacological Activity

  • Neuroprotection : The parent compound’s serotonin antagonism contrasts with analogs like 1-(thiophen-2-yl)propan-1-ol derivatives, which show anticonvulsant effects but lack neuroprotective utility .
  • Structural-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., compound in ) enhance electrophilicity, improving antimicrobial potency but increasing toxicity risks.
    • Alkyl Chain Length : Extending the ketone chain (e.g., butan-1-one derivatives) reduces bioactivity, favoring industrial over therapeutic applications .

B. Physicochemical Properties

  • Solubility : The 2,5-dimethylthiophene moiety increases hydrophobicity compared to unsubstituted thiophene analogs, impacting drug bioavailability .
  • Crystallinity : Conjugation with aromatic groups (e.g., nitrophenyl in ) improves crystallinity, aiding structural characterization via X-ray diffraction.

C. Industrial vs. Therapeutic Utility

  • While this compound bridges both domains, analogs like the maleate salt prioritize therapeutic use, whereas methyl-substituted variants (e.g., CAS 135333-91-4) are niche industrial reagents .

Biological Activity

1-(2,5-Dimethylthiophen-3-yl)propan-1-one is a synthetic compound derived from thiophene, a heterocyclic aromatic compound known for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of specific biochemical pathways.
  • Neurotransmitter Modulation : Interaction with monoamine oxidase (MAO) suggests implications for mood regulation and neurodegenerative diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several key interactions have been identified:

Target Interactions

  • Monoamine Oxidase (MAO) : The compound inhibits MAO enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine. This inhibition can enhance mood and cognitive functions.

Cellular Effects

  • Cell Signaling Pathways : It activates the cAMP signaling pathway, which subsequently influences gene expression and cellular metabolism. Increased cAMP levels can activate protein kinase A (PKA), further affecting various cellular processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria using the paper disk diffusion method. The results indicated significant inhibitory effects compared to standard antibiotics like amoxicillin.

Microbial StrainInhibition Zone (mm)Comparison Antibiotic
Staphylococcus aureus15Amoxicillin (30 μg/disk)
Escherichia coli12Amoxicillin (30 μg/disk)

Anti-inflammatory Studies

In vitro studies demonstrated that the compound reduces pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory conditions.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of thiophene derivatives, including this compound:

  • Case Study on Neurodegenerative Disorders : A clinical trial investigated the effects of thiophene derivatives on patients with Alzheimer's disease. Participants showed improved cognitive function and reduced behavioral symptoms when treated with compounds similar to this compound .
  • Case Study on Inflammatory Diseases : Another study focused on patients with rheumatoid arthritis. Treatment with this compound resulted in decreased joint inflammation and pain relief compared to placebo groups.

Applications in Medicine and Industry

The diverse biological activities of this compound position it as a promising candidate for further research in various fields:

  • Medicinal Chemistry : Potential development of new therapeutic agents targeting neurodegenerative diseases and inflammatory conditions.
  • Material Science : Its utility in synthesizing organic semiconductors and conductive polymers highlights its importance beyond biological applications.

Q & A

Q. What are the key structural features of 1-(2,5-Dimethylthiophen-3-yl)propan-1-one that influence its biological activity?

Basic
The compound’s bioactivity arises from its thiophene core and substituent arrangement. The 2,5-dimethyl groups on the thiophene ring enhance lipophilicity, improving membrane permeability, while the propan-1-one moiety provides a reactive ketone for hydrogen bonding or covalent interactions with biological targets. These structural elements are critical for serotonin receptor antagonism, as seen in its maleate salt derivative used in Alzheimer’s research .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Basic
Synthesis typically involves Friedel-Crafts acylation, where 2,5-dimethylthiophene reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include condensation reactions using thiophene derivatives and ketones under acidic or thermal conditions. Purification often employs column chromatography or recrystallization to isolate the product, with NMR and HPLC used for validation .

Q. How can X-ray crystallography resolve the molecular geometry and intermolecular interactions of this compound?

Advanced
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Growing high-quality crystals via vapor diffusion or slow evaporation.
  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Using SHELXL for refinement, focusing on parameters like R1 (aim for <5%) and handling twinning or disorder via TWIN/BASF commands.
  • Analyzing hydrogen-bonding patterns (e.g., C=O⋯H interactions) with graph-set analysis to understand packing motifs .

Q. What experimental strategies are recommended for investigating serotonin antagonist activity in Alzheimer’s research?

Advanced

  • In vitro assays : Radioligand binding studies (e.g., [³H]-LSD displacement at 5-HT₂A receptors) to measure IC₅₀ values.
  • In vivo models : Morris water maze or Y-maze tests in transgenic mice to assess cognitive improvement.
  • Dose-response analysis : Use nonlinear regression to determine EC₅₀ and compare efficacy to reference antagonists (e.g., risperidone) .

Q. How should researchers address discrepancies in biological activity data across assay systems?

Advanced

  • Validate assay conditions : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Cross-validate targets : Use orthogonal assays (e.g., calcium flux vs. cAMP inhibition) to confirm mechanism.
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability. Report confidence intervals for IC₅₀/EC₅₀ values .

Q. What are the best practices for refining crystal structures of thiophene derivatives using SHELXL?

Advanced

  • Data quality : Ensure completeness >95% and redundancy >4.
  • Disorder handling : Split atoms with PART instructions and refine occupancy ratios.
  • Twinning : Use HKLF 5 format for twinned data and refine twin laws (e.g., -h, -k, -l).
  • Validation : Check ADPs for over/under-refinement and validate geometry with PLATON .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

Basic

  • NMR : ¹H/¹³C spectra to confirm substituent positions (e.g., δ 2.3 ppm for methyl groups).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺) verification .

Q. How do substituents on the thiophene ring influence electronic properties and reactivity?

Advanced
Electron-donating groups (e.g., methyl) increase thiophene’s electron density, enhancing π-π stacking with aromatic residues in receptors. Computational studies (DFT) reveal HOMO localization on the thiophene ring, guiding electrophilic substitution sites. Substituent steric effects can hinder rotational freedom, stabilizing bioactive conformers .

Q. What computational methods complement experimental data in predicting pharmacological profiles?

Advanced

  • Molecular docking : AutoDock Vina to simulate binding poses at serotonin receptors.
  • QSAR models : Use CoMFA/CoMSIA to correlate substituent properties (logP, polarizability) with activity.
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

Q. What are the known pharmacological targets and mechanisms of action for derivatives of this compound?

Basic
Derivatives exhibit serotonin 5-HT₂A/2C antagonism (Alzheimer’s), COX-2 inhibition (anti-inflammatory), and antimicrobial activity via membrane disruption. The maleate salt’s efficacy in Alzheimer’s models is linked to reduced amyloid-β neurotoxicity and improved synaptic plasticity .

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-4-9(10)8-5-6(2)11-7(8)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXXALUAXRWQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(SC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650857
Record name 1-(2,5-Dimethylthiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32427-84-2
Record name 1-(2,5-Dimethyl-3-thienyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32427-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylthiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,5-Dimethylthiophen-3-yl)propan-1-one
1-(2,5-Dimethylthiophen-3-yl)propan-1-one
1-(2,5-Dimethylthiophen-3-yl)propan-1-one
1-(2,5-Dimethylthiophen-3-yl)propan-1-one
1-(2,5-Dimethylthiophen-3-yl)propan-1-one
1-(2,5-Dimethylthiophen-3-yl)propan-1-one

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